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molecular formula C11H10N2O3 B8380099 8-Hydroxy-2-methyl-[1,6]naphthyridine-7-carboxylic acid methyl ester

8-Hydroxy-2-methyl-[1,6]naphthyridine-7-carboxylic acid methyl ester

Cat. No. B8380099
M. Wt: 218.21 g/mol
InChI Key: DMPUMUQQUTWNFH-UHFFFAOYSA-N
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Patent
US07692011B2

Procedure details

To a stirred solution of crude 3-[(benzenesulfonyl(methoxycarbonylmethyl)amino)methyl]-6-methylpyridine-2-carboxylic acid isopropyl ester (from Step C) in MeOH (20 mL) at 0° C. was added a solution of NaOMe in MeOH (prepared from Na (200 mg) in MeOH (4 mL)) dropwise over 20 min. The resulting solution was left to stir at 0° C. for a further hour and concentrated. Ethyl acetate (50 mL) and ice-H2O (50 mL) were added. The layers were separated; the aqueous layer was extracted with ethyl acetate (2×), the pH adjusted to 6 (5 M HCl) and extracted with dichloromethane (20 mL×3). The extracts were combined, dried, and concentrated to give pure 8-hydroxy-2-methyl-[1,6]naphthyridine-7-carboxylic acid methyl ester as a cream solid (708 mg, 98% (2 steps)).—1H NMR (CDCl3): δ 8.87 (s, 1H), 8.26 (d, J=8.5, 1H), 7.62 (d, J=8.5, 1H), 5.40 (br, 1H), 4.13 (s, 3H), 2.91 (s, 3H).
Name
3-[(benzenesulfonyl(methoxycarbonylmethyl)amino)methyl]-6-methylpyridine-2-carboxylic acid isopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([C:7]1[C:12]([CH2:13][N:14](S(C2C=CC=CC=2)(=O)=O)[CH2:15][C:16]([O:18][CH3:19])=[O:17])=[CH:11][CH:10]=[C:9]([CH3:29])[N:8]=1)=O)(C)C.C[O-].[Na+]>CO>[CH3:19][O:18][C:16]([C:15]1[C:5]([OH:4])=[C:7]2[C:12]([CH:11]=[CH:10][C:9]([CH3:29])=[N:8]2)=[CH:13][N:14]=1)=[O:17] |f:1.2|

Inputs

Step One
Name
3-[(benzenesulfonyl(methoxycarbonylmethyl)amino)methyl]-6-methylpyridine-2-carboxylic acid isopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(=O)C1=NC(=CC=C1CN(CC(=O)OC)S(=O)(=O)C1=CC=CC=C1)C
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The resulting solution was left
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate (50 mL) and ice-H2O (50 mL) were added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (20 mL×3)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C2C=CC(=NC2=C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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